3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the pyrazole derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base such as potassium tert-butoxide.
Carboxylation: The final step involves the carboxylation of the pyrazole derivative to introduce the carboxylic acid group. This can be achieved through the reaction with carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or phenyl groups can be replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Alcohols or aldehydes
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-3-(tert-butyl)-1H-pyrazole-4-carboxylic acid
- 3-(tert-butyl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
- 3-(tert-butyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
3-(tert-butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-tert-butyl-2-phenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)16(15-12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAMNOJMPNSKGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346328 |
Source
|
Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93045-47-7 |
Source
|
Record name | 3-tert-Butyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90346328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.